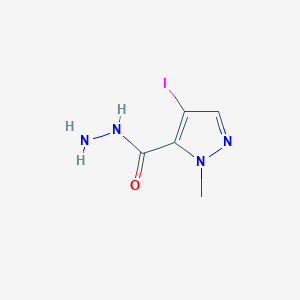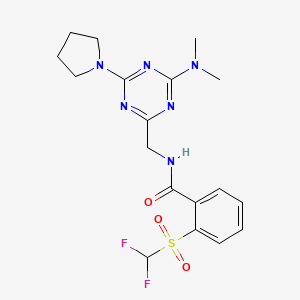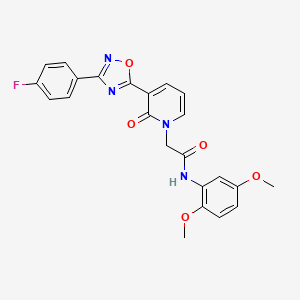
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Although the specific compound is not directly mentioned in the provided papers, pyrazole derivatives are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of various (E)-N′-arylidene-1H-pyrazole-1-carbohydrazides . These reactions typically yield a series of compounds with varying substituents, which can include halogens such as iodine. The synthesis process can be optimized to achieve high yields and desired substitution patterns on the pyrazole ring.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyrazole derivatives, as demonstrated in the studies of different pyrazole compounds . The molecular geometry and electronic structures are often optimized using computational methods such as Density Functional Theory (DFT), which provides insights into the structural parameters and the nature of intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups such as carbohydrazide. These reactions can lead to the formation of new heterocyclic derivatives, as observed with pyrazolo[3,4-b]pyridines . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide, can be influenced by their molecular structure. Properties such as solubility, melting point, and stability can be studied using techniques like thermogravimetric analysis . The presence of halogen substituents can also affect the compound's reactivity and interaction with biological targets.
Relevant Case Studies
Case studies involving pyrazole derivatives often focus on their biological activities. For instance, some pyrazole carbohydrazides have been evaluated for their antimicrobial and antioxidant properties , while others have been studied for their potential leishmanicidal activities . These studies provide valuable information on the therapeutic potential of pyrazole derivatives, including those with iodine substituents.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Dynamics
Vibrational spectroscopic investigations and molecular dynamic simulations have been utilized to study the properties of pyrazole derivatives. For instance, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, underwent quantum chemical studies to optimize its geometry and electronic structure. This research provided insights into the compound's vibrational modes, hyperpolarizability, and reactive properties, supporting its potential in industrial and biological applications (Pillai et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the biological activity of pyrazole derivatives. These studies reveal that compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide could be potential anti-diabetic agents, demonstrating the importance of pyrazole derivatives in drug discovery and development (Karrouchi et al., 2021).
Antimicrobial Evaluation
A novel series of pyrazole integrated 1,3,4-oxadiazoles has been synthesized and evaluated for their antimicrobial activity. These compounds, derived from pyrazole-4-carbohydrazides, showed potent to weak antimicrobial activity, highlighting their potential as new antimicrobial agents (Ningaiah et al., 2014).
Synthesis and Crystal Structure
The synthesis and crystal structure of pyrazole derivatives have been extensively studied. These studies not only help in understanding the chemical nature of these compounds but also aid in the exploration of their potential applications in various scientific domains (Wen et al., 2006).
Computational Chemistry and Drug Design
Computational approaches, including Density Functional Theory (DFT) and molecular docking, have been applied to pyrazole derivatives to predict their reactivity, stability, and potential drug efficacy. These studies are crucial for the design and development of new compounds with desired biological activities (Karrouchi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKLQHHMLEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)


![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)



![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)
